![molecular formula C10H17N3O2 B2696961 5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione CAS No. 2470440-86-7](/img/structure/B2696961.png)
5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione
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Overview
Description
“5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione” is a chemical compound that can be used for pharmaceutical testing . It has been studied for its potential role in inhibiting Tankyrase (TNKS), which are known for their multi-functioning capabilities and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Scientific Research Applications
Hypoglycemic Activity
5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione derivatives have been studied for their hypoglycemic activity. A series of imidazopyridine thiazolidine-2,4-diones were synthesized and evaluated for their effects on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo. These compounds are analogues of rosiglitazone, a hypoglycemic compound, and have shown promising results in the treatment of diabetes (Oguchi et al., 2000).
Antibacterial and Antifungal Activity
These compounds have also been explored for their potential as antibacterial and antifungal agents. Studies show that derivatives of 5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione can enhance the effectiveness of antibiotics against resistant strains of Staphylococcus aureus, including MRSA. These findings are significant in the search for novel treatments against resistant bacterial strains (Matys et al., 2015).
Anticancer Activity
Additionally, research indicates potential applications in cancer treatment. Derivatives of this compound have been studied for their ability to inhibit DNA binding and topoisomerase I, mechanisms relevant in cancer suppression. Such findings are crucial for developing new anticancer drugs and understanding their mechanisms of action (Lafayette et al., 2013).
Neuropharmacological Properties
These compounds have been investigated for their neuropharmacological properties. Some derivatives have shown to possess affinity for serotonin receptors and serotonin transporter, indicating potential applications in treating conditions like depression and anxiety. Such research contributes to the development of new drugs with dual-action mechanisms for mental health disorders (Czopek et al., 2013).
Fluorescent Properties
In the field of photophysics, these compounds have been developed into highly fluorescent organoboron complexes. These complexes exhibit strong absorptions and high quantum yield, making them potentially useful in bioorthogonal chemistry and as fluorophores in biological imaging applications (Garre et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione interacts with its targets, TNKS-1 and TNKS-2, by binding to conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 . This interaction is characterized by high per-residue energy contributions and consistent high-affinity interactions of these residues .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway, which is known for its multifunctional capabilities . The inhibition of TNKS-1 and TNKS-2 by 5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione can lead to changes in this pathway and its downstream effects .
Pharmacokinetics
The binding free energy of the compound towards tnks-1 and 2 indicates favorable binding, which could potentially influence its adme properties .
Result of Action
The molecular and cellular effects of 5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione’s action include increased flexibility and solvent accessible surface area of the residues in TNKS-1 and 2 . This suggests an analogous structural binding mechanism .
properties
IUPAC Name |
5-methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(8(14)12-9(15)13-10)6-7-2-4-11-5-3-7/h7,11H,2-6H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXLYZOEBAGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-(piperidin-4-ylmethyl)imidazolidine-2,4-dione |
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